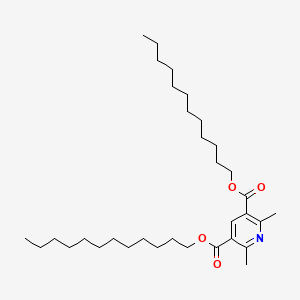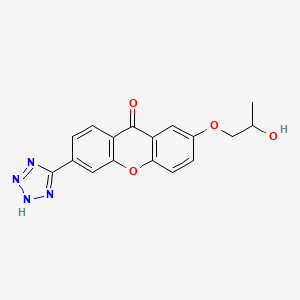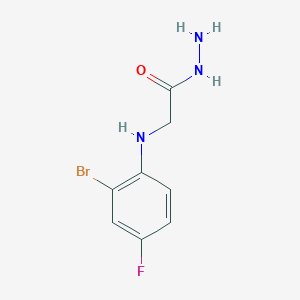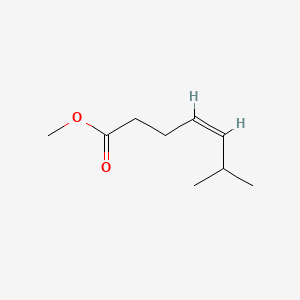
Methyl (Z)-6-methylhept-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-6-methylhept-4-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound features a double bond in the Z-configuration, which means that the higher priority substituents on each carbon of the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (Z)-6-methylhept-4-enoate can be synthesized through various methods. One common approach involves the esterification of (Z)-6-methylhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-6-methylhept-4-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used for ester reduction.
Substitution: Nucleophilic substitution reactions often require catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: (Z)-6-methylhept-4-enoic acid.
Reduction: (Z)-6-methylhept-4-en-1-ol.
Substitution: Various amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-6-methylhept-4-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of methyl (Z)-6-methylhept-4-enoate in chemical reactions involves the interaction of its ester functional group with various reagents. For example, in nucleophilic substitution reactions, the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the new product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-6-methylhept-4-enoate: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Ethyl (Z)-6-methylhept-4-enoate: An ester with an ethyl group instead of a methyl group.
Methyl (Z)-6-methylheptanoate: A saturated ester without the double bond.
Uniqueness
Methyl (Z)-6-methylhept-4-enoate is unique due to its Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its E-isomer or other similar compounds.
Eigenschaften
CAS-Nummer |
112375-44-7 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
methyl (Z)-6-methylhept-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3/b6-4- |
InChI-Schlüssel |
QUFUSBQFKQNUIR-XQRVVYSFSA-N |
Isomerische SMILES |
CC(C)/C=C\CCC(=O)OC |
Kanonische SMILES |
CC(C)C=CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
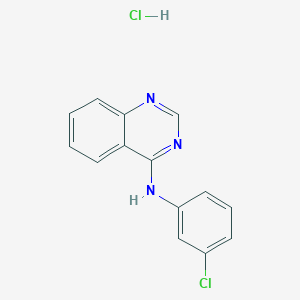
![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
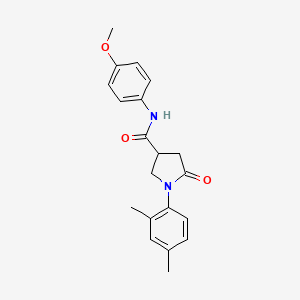
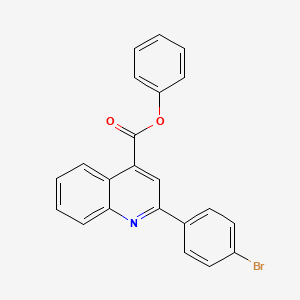
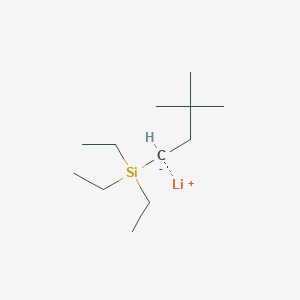
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)


